(1R)-1-(3-fluorophenyl)propan-1-ol
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Overview
Description
(1R)-1-(3-fluorophenyl)propan-1-ol is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-fluorophenyl)propan-1-ol typically involves the reduction of the corresponding ketone, (3-fluorophenyl)propan-1-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is generally carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. This method utilizes a metal catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas to reduce the ketone to the desired alcohol. This approach is advantageous due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: (3-fluorophenyl)propan-1-one or (3-fluorophenyl)propanoic acid.
Reduction: (3-fluorophenyl)propane.
Substitution: Various substituted phenylpropanols depending on the nucleophile used.
Scientific Research Applications
(1R)-1-(3-fluorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of (1R)-1-(3-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence can significantly influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(4-fluorophenyl)propan-1-ol
- (1R)-1-(2-fluorophenyl)propan-1-ol
- (1R)-1-(3-chlorophenyl)propan-1-ol
Uniqueness
(1R)-1-(3-fluorophenyl)propan-1-ol is unique due to the position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents or substitution positions, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
172748-78-6 |
---|---|
Molecular Formula |
C9H11FO |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
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